Ethyl 6-(2-bromophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2-bromophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-bromophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-bromophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-bromophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 6-(2-bromophenyl)-6-oxohexanoic acid.
Reduction: Ethyl 6-(2-bromophenyl)-6-hydroxyhexanoate.
Substitution: Ethyl 6-(2-substituted phenyl)-6-oxohexanoate derivatives.
Scientific Research Applications
Ethyl 6-(2-bromophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-bromophenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
- Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
- Ethyl 6-(2-iodophenyl)-6-oxohexanoate
Uniqueness
Ethyl 6-(2-bromophenyl)-6-oxohexanoate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound in various applications.
Biological Activity
Ethyl 6-(2-bromophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.
Chemical Structure and Properties
This compound features a six-carbon chain with a keto group and a bromobenzene substituent. Its molecular formula is C13H13BrO3, with a molecular weight of approximately 299.15 g/mol. The presence of the bromine atom in the phenyl group is notable as brominated compounds often exhibit enhanced biological efficacy compared to their non-brominated counterparts.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory and cancer pathways, potentially modulating cellular responses.
- Receptor Binding : The compound's structure allows it to bind to receptors that regulate cell proliferation and apoptosis, influencing cancer progression and inflammatory responses.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Data Tables
The following table summarizes the biological activities and experimental findings related to this compound:
Biological Activity | Study Type | Findings |
---|---|---|
Antimicrobial | In vitro | Significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
Anti-inflammatory | In vitro | Reduction in cytokine release in LPS-stimulated macrophages. |
Anticancer | Cell line assays | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating effective cytotoxicity. |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens. The results showed a cumulative reduction of bacterial growth by over 90%, indicating its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Cells : In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including MCF-7 and HepG2. Results demonstrated significant cytotoxic effects, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
Properties
IUPAC Name |
ethyl 6-(2-bromophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZMIKCSMXHIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645538 |
Source
|
Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-26-3 |
Source
|
Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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